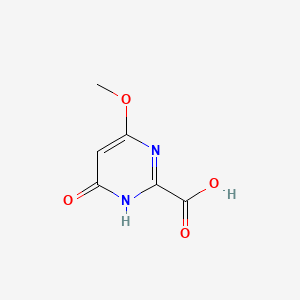

4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-methoxy-6-oxo-1H-pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-4-2-3(9)7-5(8-4)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYXTOCSGRKZTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid: Properties, Synthesis, and Potential Applications

Introduction

In the vast landscape of heterocyclic chemistry, pyrimidine derivatives hold a position of exceptional significance, forming the backbone of numerous biologically active molecules, including nucleobases essential for life.[1] This guide focuses on a specific, yet intriguing member of this family: 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural motifs suggest a rich chemical profile with considerable potential for applications in medicinal chemistry and materials science.[2][3] This document, therefore, serves as a comprehensive technical guide, synthesizing established principles of pyrimidine chemistry to elucidate the properties, potential synthetic routes, and likely applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Tautomerism

The foundational step in understanding any molecule is a thorough appreciation of its structure. 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is a substituted pyrimidine with the following core identifiers:

| Property | Value |

| IUPAC Name | 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid |

| CAS Number | 1785505-43-2 |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.12 g/mol |

A critical aspect of the chemistry of hydroxypyrimidines is the phenomenon of keto-enol tautomerism. The "hydroxy" form can exist in equilibrium with its keto (or oxo) tautomer.[4][5] This equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the pyrimidine ring.[6][7] For 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid, the tautomeric equilibrium involves the migration of a proton from the hydroxyl group to one of the ring nitrogen atoms. Understanding this equilibrium is paramount, as the predominant tautomer will dictate the molecule's reactivity and spectroscopic properties.

Tautomeric equilibrium of the title compound.

Physicochemical Properties

| Property | Predicted/Estimated Value | Rationale/Source |

| Melting Point | >200 °C (decomposes) | Carboxylic acids and pyrimidine derivatives often exhibit high melting points due to strong intermolecular hydrogen bonding.[2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.[8] | The presence of both polar (carboxylic acid, hydroxyl) and non-polar (methoxy, pyrimidine ring) groups suggests moderate solubility in polar solvents. |

| pKa | pKa1 ≈ 2-3 (carboxylic acid), pKa2 ≈ 8-9 (pyrimidine ring nitrogen) | The carboxylic acid is expected to be the most acidic proton. The pKa of the pyrimidine ring nitrogen is an estimate based on related heterocyclic compounds.[9][10] |

| Topological Polar Surface Area (TPSA) | 92.54 Ų | Computational prediction. |

| LogP | -0.111 | Computational prediction. |

| Hydrogen Bond Donors | 2 | Computational prediction. |

| Hydrogen Bond Acceptors | 5 | Computational prediction. |

Synthesis

A plausible synthetic route for 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid can be devised based on established methods for pyrimidine synthesis, which often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[11][12]

Hypothetical synthetic workflow.

Hypothetical Experimental Protocol:

-

Step 1: Condensation. To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add diethyl oxalacetate dropwise at room temperature under an inert atmosphere (e.g., nitrogen). Stir the mixture for 30 minutes. To this, add a solution of O-methylisourea sulfate in water. The reaction mixture is then refluxed for several hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Work-up and Isolation of Ester Intermediate. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude ethyl 4-hydroxy-6-methoxypyrimidine-2-carboxylate. The solid is filtered, washed with cold water, and dried.

-

Step 3: Hydrolysis. The crude ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Step 4: Final Product Isolation. The reaction mixture is cooled, and any insoluble material is filtered off. The filtrate is then carefully acidified with cold, dilute HCl to precipitate the 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid. The product is collected by filtration, washed with cold water, and dried under vacuum.

Reactivity and Chemical Behavior

The reactivity of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is governed by its constituent functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction.

-

Hydroxy Group: The phenolic hydroxy group is weakly acidic and can be alkylated or acylated. Its presence, in conjunction with the pyrimidine ring, makes the molecule susceptible to electrophilic substitution, although the ring is generally electron-deficient.

-

Methoxy Group: The methoxy group is a relatively stable ether linkage.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, which can influence the reactivity of its substituents. The nitrogen atoms are basic and can be protonated or alkylated.

Spectroscopic Analysis

While specific spectra for this compound are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[13][14]

| Technique | Predicted Characteristic Signals |

| ¹H NMR | - A singlet for the C5-H proton of the pyrimidine ring. - A singlet for the methoxy (-OCH₃) protons. - A broad singlet for the carboxylic acid (-COOH) proton (exchangeable with D₂O). - A broad singlet for the hydroxyl (-OH) proton (exchangeable with D₂O, tautomerism dependent). |

| ¹³C NMR | - Signals for the quaternary carbons of the pyrimidine ring (C2, C4, C6). - A signal for the C5 carbon of the pyrimidine ring. - A signal for the carboxylic acid carbonyl carbon. - A signal for the methoxy carbon. |

| IR (Infrared) Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A sharp C=O stretch for the carboxylic acid. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-O stretching for the methoxy and hydroxyl groups.[15][16][17] |

| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of 170.12. - Fragmentation patterns may include the loss of CO₂, H₂O, and CH₃.[18] |

Applications in Research and Drug Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][19] Pyrimidine carboxylic acids, in particular, serve as valuable intermediates in the synthesis of more complex pharmaceutical agents.[2][3][20]

General purification workflow.

A suitable solvent for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble when hot. [21]A polar solvent like ethanol or a mixture of ethanol and water could be a good starting point for solvent screening. For more challenging purifications, column chromatography on silica gel may be employed.

References

-

PubMed. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. [Link]

-

ResearchGate. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. [Link]

-

University of Arizona. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. [Link]

-

American Chemical Society. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]

-

J&K Scientific. Pyrimidine-4-carboxylic acid | 31462-59-6. [Link]

-

PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

International Journal of Scientific Research and Engineering Development. Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. [Link]

-

ResearchGate. How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful? [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

PubMed Central. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

-

Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link]

-

MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. [Link]

-

PubChem. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]

-

Who we serve. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Car- boxylic Esters. [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

PubMed. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

PubChem. Pyrimidine-4-carboxylic acid. [Link]

-

PubMed Central. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

-

YouTube. PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]

-

PubChem. 6-Hydroxypyrimidine-4-carboxylic acid. [Link]

-

Journal of the American Chemical Society. Researches on Pyrimidines. Derivatives of Pyrimidine-5-carboxylic Acid1,2. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

pKa Data Compiled by R. Williams. [Link]

-

SpectraBase. Pyrimidine-2-carboxylic acid. [Link]

- Google Patents.

-

Jinjing Chemical. What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

National Institutes of Health. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem. [Link]

-

ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds | Request PDF. [Link]

-

Research and Reviews. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives | Open Access Journals. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jinjingchemical.com [jinjingchemical.com]

- 11. growingscience.com [growingscience.com]

- 12. Pyrimidine synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ijsred.com [ijsred.com]

- 16. ripublication.com [ripublication.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. jk-sci.com [jk-sci.com]

- 21. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

An In-Depth Technical Guide to 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid (CAS: 1785505-43-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this guide synthesizes foundational knowledge from the broader class of pyrimidine carboxylic acids to present its core chemical attributes, a proposed synthetic pathway, potential therapeutic applications, and essential analytical methodologies. This document serves as a foundational resource for researchers seeking to explore the potential of this and related compounds in drug discovery and development.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged scaffold in the design of therapeutic agents.[2][3] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5] The strategic placement of functional groups on the pyrimidine core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, making it a versatile platform for the development of novel drugs.[6][7] This guide focuses on a specific derivative, 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid, and its potential role in advancing therapeutic research.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Core Molecular Attributes

The structural features of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid are detailed in the table below.

| Property | Value | Source |

| CAS Number | 1785505-43-2 | N/A |

| Molecular Formula | C₆H₆N₂O₄ | [8] |

| Molecular Weight | 170.12 g/mol | N/A |

| IUPAC Name | 4-hydroxy-6-methoxypyrimidine-2-carboxylic acid | N/A |

| Canonical SMILES | COC1=NC(=NC(=C1)O)C(=O)O | N/A |

Predicted Physicochemical Parameters

Computational modeling provides valuable insights into the likely behavior of a molecule in biological systems.

| Parameter | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 92.54 Ų | Influences membrane permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | -0.111 | A measure of lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors | 2 | Key for target binding and solubility. |

| Hydrogen Bond Acceptors | 5 | Important for molecular recognition and binding affinity. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |

Proposed Synthesis Pathway: A Rational Approach

A logical synthetic strategy would involve the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with a guanidine derivative bearing the desired 2-carboxy functionality.

Caption: Proposed synthesis of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual outline based on similar, documented pyrimidine syntheses.[10][11]

-

Preparation of the Reaction Mixture: To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of diethyl 2-methoxymalonate and a suitable guanidine-2-carboxylic acid ester derivative.

-

Cyclocondensation: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction, forming the pyrimidine ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified to precipitate the ethyl 4,6-dihydroxypyrimidine-2-carboxylate intermediate. The precipitate is then filtered, washed, and dried.

-

Selective Methylation: The intermediate is then subjected to a selective methylation reaction to introduce the methoxy group at the 6-position. This can be achieved using a methylating agent such as dimethyl sulfate in the presence of a suitable base.

-

Hydrolysis and Final Product Isolation: The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically carried out under basic conditions followed by acidification to precipitate the final product, 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid.

-

Purification and Characterization: The crude product is purified by recrystallization or column chromatography. The structure and purity of the final compound are confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry).

Potential Therapeutic Applications and Biological Activity

The structural motifs present in 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid suggest several avenues for therapeutic exploration.

Enzyme Inhibition

The pyrimidine-2-carboxylic acid scaffold is a known pharmacophore in the design of enzyme inhibitors. For example, derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[11] The carboxylic acid group can act as a key binding moiety within the active site of target enzymes.

Anticancer and Anti-inflammatory Potential

Pyrimidine derivatives are well-represented among clinically used anticancer and anti-inflammatory drugs.[3][4] Their mechanisms of action often involve the inhibition of kinases or other enzymes crucial for cell proliferation and inflammatory signaling pathways. The specific substitution pattern of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid offers unique opportunities for interaction with various biological targets.

Caption: Potential biological activities of the target compound.

Analytical and Spectroscopic Characterization

The unambiguous identification and characterization of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid require a suite of analytical techniques. While experimental data for this specific compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (around 3.8-4.0 ppm), a singlet for the proton at the 5-position of the pyrimidine ring, and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. The carboxylic acid proton will appear as a highly deshielded, broad singlet, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature characteristic signals for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), the carbons of the pyrimidine ring, and the methoxy carbon (around 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and various C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group (a loss of 45 Da) and other characteristic fragments of the pyrimidine core.

Conclusion and Future Directions

4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid represents a promising, yet underexplored, molecule within the rich landscape of pyrimidine chemistry. Based on the established biological significance of the pyrimidine-2-carboxylic acid scaffold, this compound warrants further investigation for its potential as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. The proposed synthetic pathway provides a rational starting point for its preparation and subsequent biological evaluation. Future research should focus on the development of a robust and scalable synthesis, followed by a comprehensive screening program to elucidate its biological activity and mechanism of action.

References

- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 133.

- Hussein Awad, & Shaimaa Adnan. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.

- Martins, P., Jesus, J., Santos, S., Raposo, L. R., & Roma-Rodrigues, C. (2021). A mini review of pyrimidine and fused pyrimidine marketed drugs. Pharmaceuticals, 14(7), 643.

- MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7265.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxypyrimidine. Retrieved from [Link]

- PubMed. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111575.

- PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 635-648.

- ResearchGate. (2018). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. Journal of Kerman University of Medical Sciences, 25(3), 213-227.

- ResearchGate. (2013). Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o). Der Pharma Chemica, 5(4), 134-139.

-

BioOrganics. (n.d.). 4-Hydroxy-6-methoxy-pyrimidine-2-carboxylic Acid. Retrieved from [Link]

-

CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

- Google Patents. (n.d.). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Retrieved from [Link]

- PubMed Central (NIH). (2012). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Iranian Journal of Pharmaceutical Research, 11(3), 851–861.

- Synlett. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. 2002(5), 720-722.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). US4948890A - Process for the preparation of DAFNP.

-

ResearchGate. (n.d.). Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]

Sources

- 1. WO2004103977A2 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 2. growingscience.com [growingscience.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 6. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. bu.edu.eg [bu.edu.eg]

- 10. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 11. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid and its Derivatives for Drug Discovery

This guide provides a comprehensive technical overview of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore the derivatization potential of this scaffold, and discuss its promising applications in drug development, all backed by scientific literature and field-proven insights. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core motif.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3]

The subject of this guide, 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid, presents a unique combination of functional groups that make it an attractive starting point for the synthesis of diverse chemical libraries for drug screening. The carboxylic acid at the 2-position provides a convenient handle for amide coupling and other modifications, while the hydroxy and methoxy groups at the 4- and 6-positions, respectively, can influence the molecule's electronic properties, solubility, and interactions with biological targets.

Physicochemical Properties of the Core Compound

A thorough understanding of the physicochemical properties of a lead compound is crucial for predicting its behavior in biological systems and for guiding further optimization efforts.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄ | ChemScene |

| Molecular Weight | 170.12 g/mol | ChemScene |

| CAS Number | 1785505-43-2 | ChemScene |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | General chemical knowledge |

Synthesis of the Core Scaffold: 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid

While a specific, detailed synthesis of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is not extensively reported in readily available literature, a plausible and efficient synthetic route can be designed based on established pyrimidine synthesis methodologies. The following proposed synthesis is a logical amalgamation of well-known reactions in heterocyclic chemistry.[3]

The primary strategy involves the cyclocondensation of a three-carbon building block with a suitable amidine derivative.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Diethyl 2-methoxymalonate

-

Rationale: This step introduces the methoxy group that will ultimately be at the 6-position of the pyrimidine ring.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl malonate (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add dimethyl carbonate (1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford diethyl 2-methoxymalonate.

-

Step 2: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

Rationale: This is a classic pyrimidine synthesis involving the condensation of a malonic ester derivative with guanidine.

-

Procedure:

-

Dissolve sodium metal (2.2 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes.

-

Add diethyl 2-methoxymalonate (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water and ethanol, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

-

Step 3: Synthesis of 2-Amino-4-hydroxy-6-methoxypyrimidine

-

Rationale: Selective methylation of one of the hydroxyl groups. The 4- and 6-positions of the dihydroxypyrimidine are electronically distinct, allowing for regioselective alkylation under controlled conditions.

-

Procedure:

-

Suspend 2-amino-4,6-dihydroxypyrimidine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).

-

Add methyl iodide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 50-60 °C for 4-6 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield 2-amino-4-hydroxy-6-methoxypyrimidine.

-

Step 4: Synthesis of Ethyl 4-hydroxy-6-methoxypyrimidine-2-carboxylate

-

Rationale: Conversion of the 2-amino group to a carboxylic ester via a Sandmeyer-type reaction.

-

Procedure:

-

Dissolve 2-amino-4-hydroxy-6-methoxypyrimidine (1.0 eq) in a mixture of ethanol and sulfuric acid at 0 °C.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and reflux for 2 hours.

-

Cool the reaction mixture and neutralize with sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the ethyl ester.

-

Step 5: Synthesis of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid

-

Rationale: Hydrolysis of the ethyl ester to the final carboxylic acid.

-

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

-

Derivatization and Structure-Activity Relationship (SAR) Insights

The core scaffold of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid offers multiple points for diversification to explore structure-activity relationships (SAR).

Derivatization Strategies:

Caption: Key derivatization points of the core scaffold.

-

Modification of the Carboxylic Acid (C2-position): The carboxylic acid is the most versatile functional group for derivatization. Standard amide coupling reactions with a diverse library of amines can be employed to generate a wide range of amides. This is a common strategy in drug discovery to modulate properties such as cell permeability and target engagement. Esterification with various alcohols can also be performed.

-

Modification of the Hydroxyl Group (C4-position): The hydroxyl group can be alkylated or acylated to introduce different substituents. For instance, etherification can be used to introduce larger, more lipophilic groups, which could enhance binding to hydrophobic pockets in target proteins.

-

Modification of the Methoxy Group (C6-position): While less straightforward, demethylation followed by re-alkylation with different alkyl groups is a possibility to probe the steric and electronic requirements at this position.

-

Modification of the Pyrimidine Ring: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult but can be achieved under specific conditions. More commonly, modifications to the pyrimidine ring are incorporated during the initial synthesis by using different starting materials.

Potential Applications in Drug Development

Based on the known biological activities of pyrimidine derivatives, 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid and its derivatives are promising candidates for investigation in several therapeutic areas.

Enzyme Inhibition

Many pyrimidine-containing molecules are known to be potent enzyme inhibitors.[4] The structural features of our core compound suggest potential inhibitory activity against several classes of enzymes:

-

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. The ability to form hydrogen bonds and occupy the ATP-binding site is a key characteristic. Derivatives of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid could be designed to target specific kinases involved in cancer and inflammatory diseases.

-

Dihydrofolate Reductase (DHFR) Inhibition: Pyrimidine analogs have a long history as DHFR inhibitors, which are used as anticancer and antimicrobial agents. The structural similarity to the natural substrate, folic acid, makes this a plausible target.

-

Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have been shown to be selective COX-2 inhibitors with anti-inflammatory properties.[5] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Anticancer Activity

The pyrimidine nucleus is present in several clinically used anticancer drugs.[1][2] The potential anticancer activity of derivatives of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid could be mediated through various mechanisms, including:

-

Inhibition of cell proliferation: By targeting kinases or other enzymes involved in cell cycle progression.

-

Induction of apoptosis: Triggering programmed cell death in cancer cells.

-

Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.

Antiviral and Antimicrobial Activity

Given that the pyrimidine ring is a core component of nucleosides, derivatives of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid could act as nucleoside analogs and interfere with viral or microbial replication. This could involve inhibition of viral polymerases or other essential enzymes.

Proposed Biological Evaluation Workflow

A systematic approach to evaluating the biological activity of newly synthesized derivatives is essential.

Caption: A typical workflow for the biological evaluation of a new chemical series.

-

Primary Screening: The synthesized library of derivatives should be subjected to high-throughput screening against a panel of relevant biological targets (e.g., a kinase panel, COX-1/COX-2 assays) and in cell-based assays to assess cytotoxicity and antiproliferative effects.

-

Hit Identification and Validation: Compounds showing significant activity in the primary screen ("hits") are then re-tested to confirm their activity.

-

Secondary Screening: Confirmed hits are further characterized in more detailed assays to determine their potency (IC50/EC50 values), selectivity against related targets, and mechanism of action.

-

Lead Optimization: Promising lead compounds are then subjected to further chemical modification to improve their pharmacological properties (potency, selectivity, ADME properties).

-

In Vivo Studies: The most promising lead compounds are then tested in animal models of the target disease to evaluate their efficacy and safety.

Conclusion and Future Directions

4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward, albeit proposed, synthesis and the numerous possibilities for chemical modification make it an attractive starting point for medicinal chemistry campaigns. The known pharmacological activities of related pyrimidine derivatives provide a strong rationale for exploring the potential of this compound class in areas such as oncology, inflammation, and infectious diseases. Future work should focus on the execution of the proposed synthesis, the generation of a diverse library of derivatives, and their systematic biological evaluation to unlock the full therapeutic potential of this promising chemical scaffold.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (URL: [Link])

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (URL: [Link])

-

Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o). (URL: [Link])

-

Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (URL: [Link])

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. (URL: [Link])

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (URL: [Link])

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (URL: [Link])

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (URL: [Link])

-

Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (URL: [Link])

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (URL: [Link])

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (URL: [Link])

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (URL: [Link])

-

Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. (URL: [Link])

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (URL: [Link])

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. (URL: [Link])

- Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds. (URL: )

-

Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Pyrimidine Carboxylic Acids

Introduction

The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous biologically active molecules.[1][2][3] The incorporation of a carboxylic acid moiety into the pyrimidine ring gives rise to pyrimidine carboxylic acids, a class of compounds exhibiting a remarkable breadth of pharmacological activities.[1][4] Their structural versatility and ability to interact with a multitude of biological targets have established them as privileged structures in drug discovery and development.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities of pyrimidine carboxylic acids, intended for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by mechanistic insights, structure-activity relationships (SAR), detailed experimental protocols, and quantitative data.

I. Anticancer Activity of Pyrimidine Carboxylic Acids

Pyrimidine carboxylic acid derivatives have emerged as a significant class of compounds in oncology, with many demonstrating potent activity against various cancer cell lines.[1][5][6] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6]

A. Mechanisms of Anticancer Action

The anticancer effects of pyrimidine carboxylic acids are frequently attributed to the inhibition of critical cellular machinery. A primary mode of action involves the targeting of protein kinases, which are essential for cell signaling pathways that regulate cell growth and division.[6] Additionally, some derivatives function as inhibitors of enzymes involved in nucleic acid biosynthesis, such as dihydroorotate dehydrogenase (DHODH), thereby depriving cancer cells of the necessary building blocks for DNA and RNA synthesis.[7][8] Another significant mechanism is the inhibition of topoisomerase enzymes, which are vital for DNA replication and repair.[9][10] By interfering with these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[10]

A key signaling pathway often implicated in the anticancer activity of these compounds is the one involving dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of purines, pyrimidines, and amino acids, ultimately leading to the cessation of cell growth.[5]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

-

Substitutions at C2, C4, and C5: Electron-donating groups at the 2-position of the pyrimidine ring can influence anticancer activity.[5] The presence of a piperidinyl ring at the C2 position has been shown to be more favorable than a pyrrolidinyl ring for activity against certain colon cancer cell lines.[11]

-

The Carboxylic Acid Group: The intact carboxylic acid group at the 6-position is often crucial for significant enzyme inhibition, particularly for enzymes like DHODH.[7] Replacing the carboxylic acid with other functional groups like sulfonamides or tetrazoles can impact activity, though the carboxylic acid is often preferred by the target enzyme.[7]

-

Aromatic Substituents: Para-substitution on aromatic rings attached to the pyrimidine core with less bulky, electron-donating groups can lead to an increase in anticancer activity.[5]

C. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrimidine carboxylic acid derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| Hybrid 1a | HCT-116 (Colon) | 1.73 | - | - | [11] |

| Hybrid 1b | HCT-116 (Colon) | 3.94 | - | - | [11] |

| Hybrid 7 | KKU-100 (Cholangiocarcinoma) | 1.3 | Cefitinib | 4.0 | [11] |

| Hybrid 7 | KKU-452 (Cholangiocarcinoma) | 1.5 | Cefitinib | 14.5 | [11] |

| Hybrid 7 | KKU-M156 (Cholangiocarcinoma) | 1.7 | Cefitinib | 4.9 | [11] |

| Derivative 2a | Glioblastoma | 4 - 8 | - | - | [12] |

D. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14]

1. Cell Seeding:

- Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well.

- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

2. Compound Treatment:

- Prepare serial dilutions of the pyrimidine carboxylic acid derivatives and a standard reference drug (e.g., Doxorubicin) in the appropriate cell culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

- Include untreated cells as a negative control.

- Incubate the plates for 48-72 hours under the same conditions as above.[14]

3. MTT Addition and Incubation:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plates for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

4. Formazan Solubilization and Absorbance Measurement:

- Carefully remove the medium containing MTT.

- Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

- Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the untreated control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Seeding" [label="1. Seed Cancer Cells in 96-well plate"];

"Incubation_24h" [label="2. Incubate for 24h"];

"Compound_Treatment" [label="3. Treat with Pyrimidine Derivatives"];

"Incubation_48_72h" [label="4. Incubate for 48-72h"];

"MTT_Addition" [label="5. Add MTT Solution"];

"Incubation_3_4h" [label="6. Incubate for 3-4h"];

"Formazan_Solubilization" [label="7. Solubilize Formazan Crystals"];

"Absorbance_Measurement" [label="8. Measure Absorbance at 570 nm"];

"Data_Analysis" [label="9. Calculate IC50"];

"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Seeding";

"Cell_Seeding" -> "Incubation_24h";

"Incubation_24h" -> "Compound_Treatment";

"Compound_Treatment" -> "Incubation_48_72h";

"Incubation_48_72h" -> "MTT_Addition";

"MTT_Addition" -> "Incubation_3_4h";

"Incubation_3_4h" -> "Formazan_Solubilization";

"Formazan_Solubilization" -> "Absorbance_Measurement";

"Absorbance_Measurement" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

II. Antimicrobial Activity of Pyrimidine Carboxylic Acids

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents, and pyrimidine carboxylic acid derivatives have shown considerable promise in this area.[15] They exhibit a broad spectrum of activity against various bacterial and fungal pathogens.[3][4][16]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are often achieved by targeting essential microbial processes. A well-established mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of tetrahydrofolic acid, a precursor for nucleic acid synthesis in microorganisms.[15] Another key target is the FtsZ protein, which is crucial for bacterial cell division. By inhibiting FtsZ polymerization, these compounds disrupt the formation of the Z-ring, leading to bacterial filamentation and cell death.[15]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrimidine carboxylic acids is influenced by their chemical structure. For instance, some studies have shown that monosubstituted pyrimidine derivatives can exhibit potent antibacterial and antifungal activity.[16] The specific nature and position of these substituents play a critical role in determining the spectrum and potency of antimicrobial action.

C. Quantitative Data on Antimicrobial Activity

The antimicrobial activity of pyrimidine carboxylic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Source |

| Pyrimidine Salts | Staphylococcus aureus | 16 (Zone of Inhibition in mm) | [16] |

| Pyrimidine Salts | Pseudomonas aeruginosa | 16 (Zone of Inhibition in mm) | [16] |

| Pyrimidine Salts | Fusarium oxysporum | 56.4 (% Inhibition) | [16] |

D. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.[15]

1. Preparation of Bacterial/Fungal Inoculum:

- Aseptically transfer 3-5 colonies of the test microorganism from an agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

- Incubate at the appropriate temperature (e.g., 37°C for most bacteria) until the turbidity of the culture reaches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL.

- Dilute the microbial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells of a 96-well microtiter plate.[15]

2. Preparation of Test Compound Dilutions:

- Prepare a stock solution of the pyrimidine carboxylic acid derivative in a suitable solvent (e.g., DMSO).

- Perform two-fold serial dilutions of the stock solution in the broth medium directly in the 96-well plate to obtain a range of concentrations.[15]

3. Inoculation and Incubation:

- Add the diluted microbial inoculum to each well containing the different concentrations of the test compound.

- Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15]

4. Determination of MIC:

- The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15] This can also be assessed by measuring the optical density at 600 nm.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Prepare_Inoculum" [label="1. Prepare Microbial Inoculum\n(0.5 McFarland)"];

"Prepare_Dilutions" [label="2. Prepare Serial Dilutions of\nPyrimidine Derivative"];

"Inoculate_Plate" [label="3. Inoculate 96-well Plate"];

"Incubate_Plate" [label="4. Incubate for 18-24h"];

"Read_Results" [label="5. Visually Determine MIC"];

"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum";

"Prepare_Inoculum" -> "Prepare_Dilutions";

"Prepare_Dilutions" -> "Inoculate_Plate";

"Inoculate_Plate" -> "Incubate_Plate";

"Incubate_Plate" -> "Read_Results";

"Read_Results" -> "End";

}

III. Antiviral Activity of Pyrimidine Carboxylic Acids

The structural resemblance of pyrimidine carboxylic acids to the natural pyrimidine bases found in nucleic acids makes them promising candidates for antiviral drug development.[1][3] They can interfere with viral replication by targeting viral enzymes or host cell factors essential for the viral life cycle.[17]

A. Mechanisms of Antiviral Action

A common antiviral strategy for pyrimidine analogs is the inhibition of viral DNA or RNA polymerases.[17] Once inside the host cell, these compounds can be phosphorylated to their active triphosphate forms, which then compete with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain, leading to chain termination. Another mechanism involves the inhibition of viral enzymes such as thymidine kinase, which is crucial for the replication of certain DNA viruses like Herpes Simplex Virus (HSV).[17]

B. Structure-Activity Relationship (SAR) Insights

The antiviral activity of pyrimidine carboxylic acid derivatives is highly specific to the viral target. For instance, certain 4'-substituted pyrimidine nucleosides have shown potential as anti-HCV agents.[18] Structural modifications that enhance the recognition and incorporation of the analog by viral polymerases while minimizing its effect on host cell polymerases are key to developing selective and potent antiviral drugs.

C. Quantitative Data on Antiviral Activity

The antiviral efficacy of these compounds is often evaluated by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the concentration required to inhibit viral replication by 50%.

| Compound ID | Virus | Cell Line | IC50 (µM) | Source |

| 2f | Coxsackievirus B3 | Vero | 12.4 | [19] |

| 5f | Coxsackievirus B3 | Vero | 11.3 | [19] |

D. Experimental Protocol: In Vitro Antiviral Assay (MTT-based)

This protocol describes a general method for evaluating the in vitro antiviral activity of compounds against viruses that cause a cytopathic effect (CPE), using the MTT assay to quantify cell viability.[18][20]

1. Cell Seeding:

- Seed host cells (e.g., MT-4 for HIV, Vero for HSV) in a 96-well plate at an appropriate density.

- Incubate for 24 hours to form a confluent monolayer.

2. Virus Infection and Compound Treatment:

- Prepare serial dilutions of the pyrimidine carboxylic acid derivatives.

- Remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

- After a 1-2 hour adsorption period, remove the viral inoculum and add fresh medium containing the test compounds at various concentrations.

- Include virus-infected untreated cells (virus control) and uninfected untreated cells (cell control).

3. Incubation:

- Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

4. Cell Viability Assessment (MTT Assay):

- Following the incubation period, perform the MTT assay as described in the anticancer activity section to quantify the number of viable cells in each well.

5. Data Analysis:

- Calculate the percentage of cell protection from viral CPE for each compound concentration.

- Determine the EC50 (or IC50) value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

- Simultaneously, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells to calculate the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.[19]

IV. Anti-inflammatory Activity of Pyrimidine Carboxylic Acids

Pyrimidine carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[21][22][23]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory enzymes and mediators. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation.[24] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[24] Some derivatives also inhibit lipoxygenase (LOX), another enzyme involved in the production of pro-inflammatory leukotrienes.[13][25]

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrimidine carboxylic acids is influenced by their structural features. For example, certain pyrimidine derivatives have shown greater selectivity towards COX-2 over COX-1, which is a desirable characteristic for an anti-inflammatory drug.[24] The nature of the substituents on the pyrimidine ring can modulate this selectivity and overall potency.

C. Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit inflammatory enzymes or reduce inflammatory responses in cellular or animal models.

| Compound ID | Target/Assay | IC50 (µM) / % Inhibition | Source |

| Pyrimidine derivative | Carrageenan-induced paw edema | 47.6% decrease in edema | [23] |

| Compound 2a | Lipoxygenase (LOX) | 42 | [13] |

| Compound 2f | Lipoxygenase (LOX) | 47.5 | [13] |

| Compound 9 | Lipoxygenase (LOX) | 1.1 | [25] |

| Compound 5 | Lipoxygenase (LOX) | 10.7 | [25] |

D. Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and widely used animal model to screen for the acute anti-inflammatory activity of compounds.[21][26]

1. Animal Acclimatization and Grouping:

- Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to the laboratory conditions for at least one week.

- Divide the animals into groups (e.g., control, standard drug, and test compound groups).

2. Compound Administration:

- Administer the pyrimidine carboxylic acid derivative or the standard anti-inflammatory drug (e.g., ibuprofen) orally or via intraperitoneal injection, typically one hour before the induction of inflammation.[26]

- The control group receives the vehicle only.

3. Induction of Inflammation:

- Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

- Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

5. Data Analysis:

- Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

- The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[26]

V. Conclusion and Future Perspectives

Pyrimidine carboxylic acids represent a highly versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of significant biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents is well-documented and continues to be an active area of research. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of new, more potent, and selective therapeutic agents. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the biological potential of novel pyrimidine carboxylic acid derivatives. Future research in this field will likely focus on the development of compounds with improved pharmacokinetic and pharmacodynamic profiles, as well as the exploration of novel biological targets to address unmet medical needs.

References

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5-S), 215-228. [Link]

-

Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]

-

Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. (2013). Antiviral Chemistry and Chemotherapy. [Link]

-

Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical pharmacology, 37(19), 3575–3583. [Link]

-

Guseva, E. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3657. [Link]

-

Pontiki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(23), 7179. [Link]

-

Al-Warhi, T., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]

-

Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3967. [Link]

-

Krecmerova, M. (2017). In vitro methods for testing antiviral drugs. Virologica Sinica, 32(6), 447-456. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Pharmaceuticals, 17(11), 1469. [Link]

-

Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. (2012). Antiviral Chemistry and Chemotherapy, 23(3). [Link]

-

El-Naggar, A. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5427. [Link]

-

Radi, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

-

Sharma, P., & Kumar, A. (2014). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 5(2), 01-09. [Link]

-

Kumar, D., & Kumar, N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(9), 5246-5279. [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (2023). ResearchGate. [Link]

-

Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International journal of molecular sciences, 22(8), 3967. [Link]

-

Sharma, P., & Kumar, A. (2012). Pyrimidine as antiinflammatory agent: A review. Indian journal of pharmaceutical sciences, 74(4), 285–292. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Molecules, 29(10), 2278. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Role of pH in Regulating Cancer Pyrimidine Synthesis. (2021). Metabolites, 11(10), 666. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(10), 11482-11493. [Link]

-

Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (1998). Bioscience, biotechnology, and biochemistry, 62(7), 1414–1416. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). BMC Chemistry, 19, 39. [Link]

-

Significance and Biological Importance of Pyrimidine in the Microbial World. (2014). International Scholarly Research Notices, 2014, 242171. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 4039-4091. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2023). Journal of the Chemical Society of Pakistan, 45(04), 629-644. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Egyptian Journal of Chemistry, 61(Special Issue (The 8th International Conference on Heterocyclic Chemistry)), 15-38. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current medicinal chemistry, 29(25), 4446–4465. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon, 10(7), e28711. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 17(10), 11482–11493. [Link]

-

Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1148. [Link]

-

Hirose, T., Mishio, S., Matsumoto, J., & Minami, S. (1982). Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids. Chemical & pharmaceutical bulletin, 30(7), 2399–2409. [Link]

-

Synthesis and Antimicrobial Activity of Pyrimidine Salts with Chloranilic and Picric Acids. (2025). ResearchGate. [Link]

-

Rationally Designed Pyrimidine Compounds: Promising Novel Antibiotics for the Treatment of Staphylococcus aureus-Associated Bovine Mastitis. (2023). Antibiotics, 12(4), 693. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. sciensage.info [sciensage.info]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sci-hub.box [sci-hub.box]

- 19. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsonline.com [ijpsonline.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Profile of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural formula of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is presented below:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid, hydroxyl, and pyrimidine ring vibrations. A study on the IR spectra of similar 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids provides a strong basis for these predictions.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) | The characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer. |

| ~3200-3500 | Broad, Medium | O-H stretch (Hydroxyl) | Overlapping with the carboxylic acid O-H, this band arises from the 4-hydroxy group. |

| ~1700-1730 | Strong | C=O stretch (Carboxylic acid) | A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid. |

| ~1620-1660 | Medium-Strong | C=N and C=C stretches (Pyrimidine ring) | Aromatic ring stretching vibrations. |

| ~1200-1300 | Strong | C-O stretch (Carboxylic acid and Methoxy) | Stretching vibrations of the C-O single bonds. |

| ~900-950 | Broad, Medium | O-H bend (out-of-plane) | A broad band characteristic of the out-of-plane bending of the carboxylic acid O-H. |

Experimental Protocol for IR Data Acquisition (ATR Method)

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Mass Spectrum

For 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid (Molecular Weight: 170.12 g/mol ), the following is expected in an electrospray ionization (ESI) mass spectrum:

Table 4: Predicted m/z values in ESI-MS

| Ionization Mode | Predicted m/z | Assignment | Rationale |

| Positive | 171.04 | [M+H]⁺ | Protonated molecular ion. |

| Negative | 169.03 | [M-H]⁻ | Deprotonated molecular ion. |

Predicted Fragmentation:

In tandem MS (MS/MS), the molecular ion would be expected to undergo characteristic fragmentation, primarily through the loss of small, stable molecules.

-

Loss of H₂O (18 Da): From the carboxylic acid and hydroxyl groups.

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of CH₃ (15 Da): From the methoxy group.

Experimental Protocol for LC-MS Data Acquisition

Caption: Workflow for LC-MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyrimidine ring in 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid constitutes a chromophore that will absorb in the UV region.

Predicted UV-Vis Spectrum

The UV-Vis spectrum, likely recorded in a polar solvent like ethanol or methanol, is expected to show absorption maxima characteristic of a substituted pyrimidine.

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

| Solvent | Predicted λmax (nm) | Rationale |

| Ethanol | ~220-240 and ~270-290 | These absorptions are attributed to π → π* transitions within the conjugated pyrimidine system. The exact positions of the maxima can be influenced by the solvent and the pH, due to the potential for ionization of the acidic and phenolic protons. |

Experimental Protocol for UV-Vis Data Acquisition

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid. The presented data, based on sound scientific principles and analysis of structurally related compounds, serves as a valuable resource for researchers working with this molecule. The detailed experimental protocols offer a clear roadmap for the empirical validation of these predictions. As a molecule of interest in drug development, a thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization. It is our hope that this guide will facilitate and accelerate research in this important area.

References